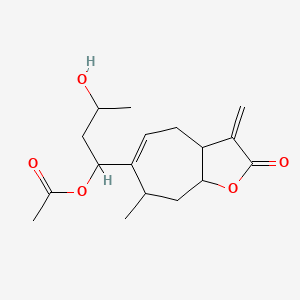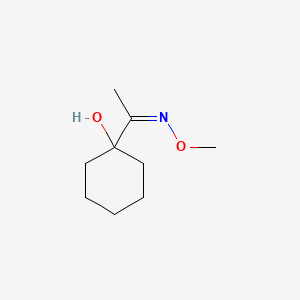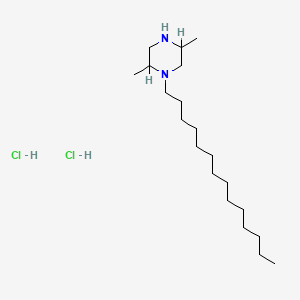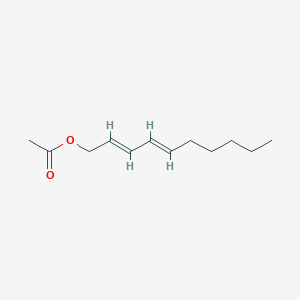
Ast7NQ1gie
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ast7NQ1gie, also known as 2,4-decadien-1-ol acetate, (2E,4E)-, is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its achiral nature and the presence of two E/Z centers . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,4-decadien-1-ol acetate, (2E,4E)-, involves several steps. One common method is the esterification of 2,4-decadien-1-ol with acetic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently. The reaction is carried out at elevated temperatures to ensure complete conversion of the alcohol to the ester.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. These methods allow for better control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
2,4-decadien-1-ol acetate, (2E,4E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the acetate group with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields aldehydes or acids, while reduction produces alcohols.
Applications De Recherche Scientifique
2,4-decadien-1-ol acetate, (2E,4E)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it finds applications in the production of various consumer products.
Mécanisme D'action
The mechanism of action of 2,4-decadien-1-ol acetate, (2E,4E)-, involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4-decadien-1-ol acetate, (2E,4E)-, can be compared with other similar compounds such as:
2,4-decadien-1-ol: This compound lacks the acetate group and has different chemical properties and applications.
2,4-decadien-1-ol acetate, (2Z,4E)-: This isomer has a different configuration at one of the double bonds, leading to variations in its reactivity and uses.
2,4-decadien-1-ol acetate, (2E,4Z)-: Another isomer with distinct properties due to the different arrangement of double bonds.
The uniqueness of 2,4-decadien-1-ol acetate, (2E,4E)-, lies in its specific configuration, which imparts unique chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
118026-67-8 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(2E,4E)-deca-2,4-dienyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h7-10H,3-6,11H2,1-2H3/b8-7+,10-9+ |
Clé InChI |
TUASDYMRVFFGLF-XBLVEGMJSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/COC(=O)C |
SMILES canonique |
CCCCCC=CC=CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


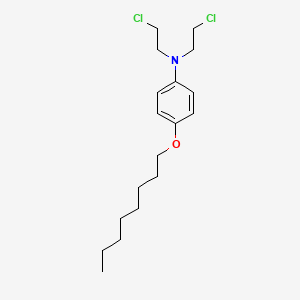
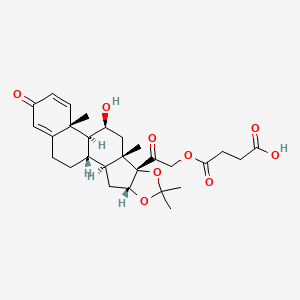
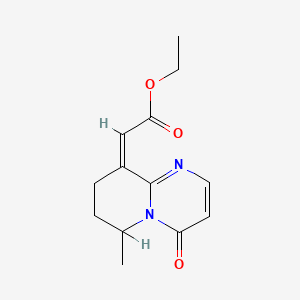
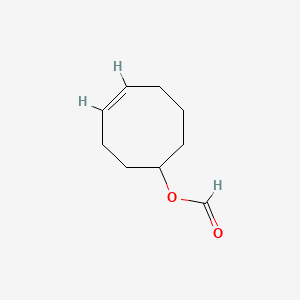
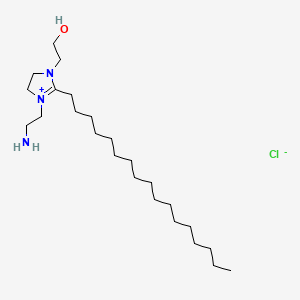
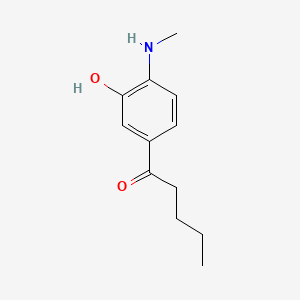
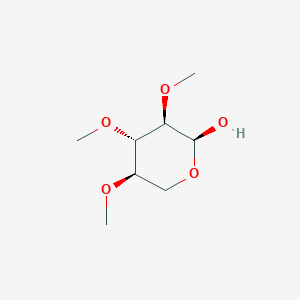
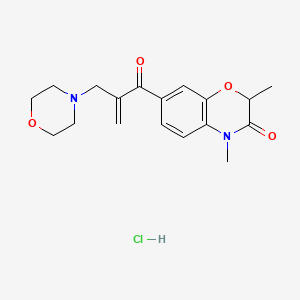
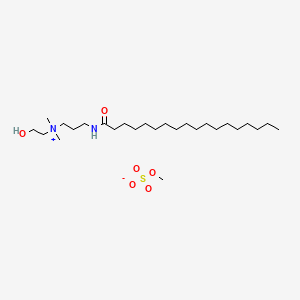
![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
